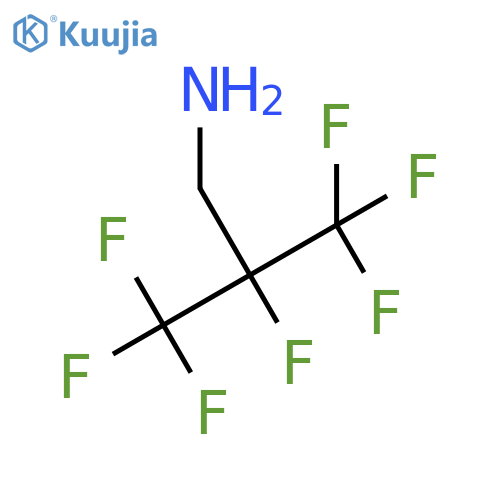

Cas no 182243-54-5 (2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine)

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine

- 2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane

-

- MDL: MFCD30476101

- インチ: 1S/C4H4F7N/c5-2(1-12,3(6,7)8)4(9,10)11/h1,12H2

- InChIKey: WRAHZJQESWMXQC-UHFFFAOYSA-N

- ほほえんだ: FC(C(F)(F)F)(C(F)(F)F)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 142

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 26

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299312-0.05g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 0.05g |

$912.0 | 2023-09-06 | ||

| Enamine | EN300-299312-0.25g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 0.25g |

$999.0 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050738-1g |

2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 95% | 1g |

¥6755.0 | 2023-03-31 | |

| Enamine | EN300-299312-5.0g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 5.0g |

$3147.0 | 2023-02-28 | ||

| Enamine | EN300-299312-1g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 1g |

$1086.0 | 2023-09-06 | ||

| Enamine | EN300-299312-2.5g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 2.5g |

$2127.0 | 2023-09-06 | ||

| Enamine | EN300-299312-10g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 10g |

$4667.0 | 2023-09-06 | ||

| Enamine | EN300-299312-0.5g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 0.5g |

$1043.0 | 2023-09-06 | ||

| Enamine | EN300-299312-5g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 5g |

$3147.0 | 2023-09-06 | ||

| Enamine | EN300-299312-10.0g |

2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane |

182243-54-5 | 10.0g |

$4667.0 | 2023-02-28 |

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amineに関する追加情報

Introduction to 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine (CAS No. 182243-54-5)

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine, with the CAS number 182243-54-5, is a fluorinated amine compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique physicochemical properties and make it a valuable intermediate in synthetic chemistry. The structural features of this compound, particularly the combination of tetrafluoro and trifluoromethyl groups, contribute to its reactivity and potential applications in drug development and material science.

The nomenclature of this compound follows the IUPAC rules for organic chemistry, where the prefix "tetrafluoro" indicates the presence of four fluorine atoms on the third carbon atom, while "trifluoromethyl" denotes three fluorine substituents on the second carbon. The suffix "-amine" specifies the presence of an amine functional group on the first carbon. This precise naming reflects its molecular structure and highlights its fluorinated nature, which is a key factor in its chemical behavior.

Recent advancements in fluorinated pharmaceuticals have underscored the importance of compounds like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine. Fluorine atoms are frequently incorporated into drug molecules due to their ability to enhance metabolic stability, improve lipophilicity, and modulate binding affinity. The unique electronic properties of fluorine can also influence the conformation and reactivity of molecules, making them attractive for medicinal chemistry applications.

In the context of drug discovery, this compound has been explored as a potential building block for more complex scaffolds. Its bifunctional nature—combining both a primary amine and highly electronegative fluorine groups—makes it a versatile precursor for synthesizing various pharmacophores. Researchers have leveraged its reactivity to develop novel intermediates that exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential roles in inhibiting enzyme targets associated with inflammatory diseases and cancer.

The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine presents unique challenges due to the stability and reactivity of fluorinated intermediates. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination, have been employed to achieve high yields and selectivity. These techniques are crucial for producing fluorinated amines with minimal side reactions, ensuring that the final product meets stringent purity requirements for pharmaceutical applications.

From a material science perspective, this compound has been studied for its potential use in advanced polymers and coatings. The incorporation of fluorine atoms into polymer backbones can enhance thermal stability, chemical resistance, and hydrophobicity. Such properties are highly desirable in applications ranging from aerospace materials to medical implants. Additionally, the trifluoromethyl group can serve as an anchor point for further functionalization, allowing for the design of tailored materials with specific properties.

The pharmacokinetic profile of derivatives derived from 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine has been a focus of recent clinical investigations. Studies suggest that fluorinated amines can exhibit prolonged half-lives and improved bioavailability when incorporated into drug molecules. This is attributed to the electron-withdrawing effects of fluorine atoms, which can slow down metabolic degradation pathways. Such findings highlight the compound's potential as a pharmacokinetic modulator in drug design.

In conclusion, 2,3, 3, 3-Tetrafluoro- 2(trifluoromethyl)propan-1-amine (CAS No. 182243-54-5) represents a significant advancement in both chemical synthesis and pharmaceutical development. Its unique structural features and versatile reactivity make it a valuable asset in synthetic chemistry labs worldwide. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play an increasingly important role in shaping future therapeutic strategies.

182243-54-5 (2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine) 関連製品

- 2138415-94-6(1-Isoquinolinemethanamine, N-ethyl-5,6,7,8-tetrahydro-)

- 2193058-88-5(methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers)

- 1803635-64-4(2-Cyano-3,5-diamino-6-(trifluoromethoxy)pyridine)

- 2138155-08-3(2-Propynoic acid, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester)

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

- 1804915-80-7(Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate)

- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)

- 1805410-68-7(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)

- 5552-47-6(6-Iodoquinolin-8-amine)

- 558466-12-9(6-chloropyridine-3-thiol)